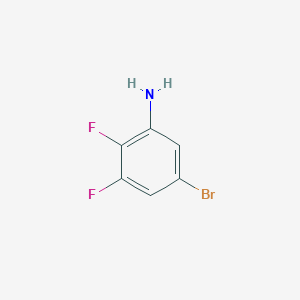

5-Bromo-2,3-difluoroaniline

Beschreibung

BenchChem offers high-quality 5-Bromo-2,3-difluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,3-difluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2,3-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSZXOVPCQXNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724889 | |

| Record name | 5-Bromo-2,3-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375068-68-0 | |

| Record name | Benzenamine, 5-bromo-2,3-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 5-Bromo-2,3-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 5-Bromo-2,3-difluoroaniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The document elucidates the chemical principles governing the synthesis, offering detailed experimental protocols and in-depth analysis of the reaction mechanisms. Emphasis is placed on regioselectivity and the influence of substituents on the aromatic ring. This guide is intended to be a valuable resource for researchers and process chemists, enabling them to make informed decisions in the design and execution of synthetic routes to this important intermediate.

Introduction

5-Bromo-2,3-difluoroaniline is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. The unique substitution pattern of the benzene ring, featuring two adjacent fluorine atoms, a bromine atom, and an amino group, imparts specific electronic and steric properties that make it a valuable synthon. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the bromine atom and amino group provide versatile handles for further chemical transformations, such as cross-coupling reactions and amide bond formations.

This guide will explore the primary synthetic pathways to 5-Bromo-2,3-difluoroaniline, focusing on the challenges of regiocontrol and providing practical, field-proven insights into the experimental execution.

Synthetic Strategies: A Tale of Two Routes

The synthesis of 5-Bromo-2,3-difluoroaniline presents a classic challenge in aromatic chemistry: achieving the desired substitution pattern among multiple possible isomers. The directing effects of the amino and fluoro substituents on the starting material, 2,3-difluoroaniline, are critical considerations. The amino group is a strong activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. This interplay of electronic effects can lead to a mixture of products upon direct bromination. Therefore, two primary strategies are considered:

-

Route A: Direct Bromination of 2,3-Difluoroaniline. This is the most straightforward approach, but it is fraught with challenges in controlling the position of the incoming bromine atom.

-

Route B: Synthesis via a Pre-functionalized Intermediate. This multi-step approach involves the synthesis of a precursor where the bromine and nitro groups are in the desired positions, followed by the reduction of the nitro group to the target aniline. This route offers greater control over regioselectivity.

Below is a visual representation of these two synthetic approaches:

Caption: Overview of the two primary synthetic routes to 5-Bromo-2,3-difluoroaniline.

Route A: The Challenge of Direct Bromination

Direct electrophilic bromination of 2,3-difluoroaniline is an attractive route due to its atom economy. However, the directing effects of the substituents complicate the reaction's outcome. The strongly activating amino group directs incoming electrophiles to the ortho and para positions (positions 4 and 6). The fluorine atoms, while deactivating, also direct ortho and para. The interplay of these effects can lead to a mixture of isomers, primarily 4-bromo- and 6-bromo-2,3-difluoroaniline, with the desired 5-bromo isomer being a minor product.

Mechanistic Considerations

The amino group's powerful activating and directing effect dominates the reaction. The lone pair of electrons on the nitrogen atom stabilizes the arenium ion intermediates formed during ortho and para attack more effectively than the meta intermediate.

To favor the formation of the 5-bromo isomer, the directing influence of the amino group must be modulated. One common strategy is to protect the amino group as an acetanilide. The bulkier acetyl group can sterically hinder the ortho positions (4 and 6), potentially increasing the proportion of substitution at the less hindered para-like position 5. However, this adds extra steps of protection and deprotection to the synthesis.

Experimental Protocol: Exploratory Bromination of 2,3-Difluoroaniline

This protocol is presented as an exploratory starting point, as achieving high selectivity for the 5-bromo isomer is challenging.

Materials:

-

2,3-Difluoroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-difluoroaniline (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to separate the isomers.

Expected Outcome: A mixture of bromo-2,3-difluoroaniline isomers. The 5-bromo isomer will likely need to be carefully isolated from the major 4- and 6-bromo isomers. Yields of the desired product are typically low.

Route B: A More Regiocontrolled Approach via a Nitro Intermediate

To circumvent the regioselectivity issues of direct bromination, a multi-step synthesis starting from a precursor where the substitution pattern is already established is a more reliable strategy. This typically involves the synthesis of 1-bromo-2,3-difluoro-5-nitrobenzene, followed by the reduction of the nitro group.

Synthesis of 1-Bromo-2,3-difluoro-5-nitrobenzene

The synthesis of this key intermediate is not widely reported in the literature, suggesting it is a specialized procedure. Commercial suppliers list this compound (CAS 374633-24-6), indicating that a viable synthetic route exists, likely proprietary.[1] A plausible approach would involve the nitration of 1-bromo-2,3-difluorobenzene. The bromine and fluorine atoms are deactivating, but the fluorine at position 3 will direct ortho and para, while the fluorine at position 2 will also direct ortho and para. The bromine at position 1 will also direct ortho and para. The cumulative effect would likely favor nitration at the 5-position.

Reduction of 1-Bromo-2,3-difluoro-5-nitrobenzene

The reduction of the nitro group to an amine is a standard and high-yielding transformation in organic synthesis. Several methods are effective for this conversion.

4.2.1. Mechanistic Overview of Nitro Group Reduction

The most common methods involve the use of a metal in acidic media (e.g., tin or iron in hydrochloric acid) or catalytic hydrogenation.

-

Metal/Acid Reduction: The reaction proceeds through a series of single electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium. The final step is the liberation of the free amine upon workup with a base.

-

Catalytic Hydrogenation: The nitro compound is exposed to hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon, Platinum oxide). The reaction occurs on the surface of the catalyst.

The workflow for this more controlled synthetic route can be visualized as follows:

Caption: Step-by-step workflow for the synthesis of 5-Bromo-2,3-difluoroaniline via a nitro intermediate.

4.2.2. Detailed Experimental Protocol: Reduction of 1-Bromo-2,3-difluoro-5-nitrobenzene

This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.

Materials:

-

1-Bromo-2,3-difluoro-5-nitrobenzene

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Ethyl Acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, create a suspension of iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Heat the suspension to reflux.

-

In a separate flask, dissolve 1-bromo-2,3-difluoro-5-nitrobenzene (1.0 eq) in ethanol.

-

To the refluxing iron suspension, add a few drops of concentrated HCl.

-

Add the solution of the nitro compound dropwise to the refluxing suspension over a period of 1-2 hours.

-

After the addition is complete, continue to reflux for an additional 2-3 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

-

To the remaining aqueous solution, add ethyl acetate and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is basic (pH ~8-9).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-2,3-difluoroaniline.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data Comparison:

| Parameter | Route A: Direct Bromination | Route B: Via Nitro Intermediate |

| Starting Material | 2,3-Difluoroaniline | 1-Bromo-2,3-difluoro-5-nitrobenzene |

| Number of Steps | 1 (plus purification) | 1 (reduction step) |

| Regioselectivity | Poor, mixture of isomers | Excellent |

| Typical Yield | Low for the desired isomer | High (>85%) |

| Purification | Challenging (isomer separation) | Generally straightforward |

Characterization of 5-Bromo-2,3-difluoroaniline

Proper characterization of the final product is crucial to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons. The coupling patterns (doublets, triplets of doublets) will be complex due to coupling with both other protons and the fluorine atoms.

-

¹³C NMR will show the expected number of carbon signals, with characteristic C-F couplings.

-

¹⁹F NMR is a powerful tool to confirm the presence and environment of the fluorine atoms.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound and the characteristic isotopic pattern of a monobrominated compound.

-

Infrared (IR) Spectroscopy: Will show characteristic N-H stretching frequencies for the primary amine and C-H and C-F stretching frequencies for the aromatic ring.

Safety and Handling

-

5-Bromo-2,3-difluoroaniline and its precursors are potentially hazardous chemicals. Always handle these compounds in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) is mandatory. This includes safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for each reagent before use. The SDS provides detailed information on hazards, handling, storage, and emergency procedures.

-

Brominating agents like NBS and bromine are corrosive and toxic. Handle with extreme care.

-

Reactions involving strong acids and flammable solvents should be conducted with appropriate precautions.

Conclusion

The synthesis of 5-Bromo-2,3-difluoroaniline is a challenging yet achievable task. While direct bromination of 2,3-difluoroaniline is a shorter route, it suffers from poor regioselectivity, making the isolation of the desired product difficult and inefficient. The more robust and reliable method involves the reduction of a pre-functionalized intermediate, 1-bromo-2,3-difluoro-5-nitrobenzene. This route offers excellent control over the substitution pattern and generally provides higher yields of the pure product. For researchers and drug development professionals, the choice of synthetic route will depend on the scale of the synthesis, the availability of starting materials, and the required purity of the final compound. This guide provides the foundational knowledge and practical protocols to successfully navigate the synthesis of this valuable chemical building block.

References

-

Directing Effects in Electrophilic Aromatic Substitution. (2022). Organic Chemistry with Victor. Available at: [Link]

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (2003). Vanderbilt University. Available at: [Link]

- Process for synthesizing 2,3-difluoroaniline. (2008). Google Patents.

- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (2020). Google Patents.

-

1-bromo-2,3-difluoro-5-nitrobenzene. (n.d.). American Elements. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2,3-difluoroaniline: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,3-difluoroaniline is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both bromine and fluorine atoms, provides multiple reactive sites for tailored chemical modifications. This guide offers a comprehensive overview of its chemical properties, safety considerations, and its emerging role in the development of novel pharmaceuticals and agrochemicals. We will delve into established synthetic strategies and analytical methodologies, providing a technical framework for its effective utilization in research and development.

Introduction: The Strategic Importance of Fluorinated Anilines

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Anilines, in turn, are fundamental precursors for a vast array of heterocyclic compounds and other complex molecular architectures. The convergence of these two features in molecules like 5-Bromo-2,3-difluoroaniline presents a powerful tool for chemists. The strategic placement of the bromine atom offers a versatile handle for cross-coupling reactions, while the difluoro substitution pattern influences the electronic properties and reactivity of the aniline core. This guide will serve as a technical resource for professionals leveraging this unique chemical entity in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety protocols is paramount for the effective and safe handling of any chemical intermediate.

Key Properties

The fundamental properties of 5-Bromo-2,3-difluoroaniline are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 208.00 g/mol | [3][4] |

| Molecular Formula | C₆H₄BrF₂N | [3][4] |

| CAS Number | 1375068-68-0 | [4] |

| Physical Form | Solid | [3] |

| Storage Conditions | Store in a dark, dry place at 2-8°C | [4] |

Safety and Handling

5-Bromo-2,3-difluoroaniline is classified as acutely toxic if swallowed.[3] Adherence to strict safety protocols is therefore essential.

-

GHS Classification: Acute Toxicity, Oral (Category 3)[3]

-

Signal Word: Danger[3]

-

Hazard Statement: H301: Toxic if swallowed[3]

-

Precautionary Statements: P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[3]

All handling of this compound should be performed in a well-ventilated fume hood by personnel equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis and Reaction Pathways

Proposed Synthetic Workflow

A logical synthetic approach would start with the commercially available 2,3-difluoroaniline. The subsequent bromination would likely yield a mixture of isomers, from which the desired 5-bromo-2,3-difluoroaniline would need to be separated and purified.

Caption: Proposed workflow for the synthesis of 5-Bromo-2,3-difluoroaniline.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard bromination procedures for anilines. This protocol should be optimized and validated under appropriate laboratory conditions.

-

Dissolution: Dissolve 2,3-difluoroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS) or bromine (1 equivalent) in the same solvent to the cooled aniline solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: Allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, pour the reaction mixture into a beaker of ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the 5-bromo-2,3-difluoroaniline isomer.

Applications in Drug Discovery and Agrochemicals

Halogenated anilines, including bromo-difluoroaniline derivatives, are valuable intermediates in the synthesis of a wide range of biologically active compounds.[5]

Role as a Synthetic Intermediate

The dual functionality of 5-bromo-2,3-difluoroaniline makes it a strategic building block. The amino group can be readily transformed into various functional groups or used to construct heterocyclic rings. The bromo substituent is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.

Caption: Reactivity of 5-Bromo-2,3-difluoroaniline's functional groups.

Importance in Pharmaceutical and Agrochemical Synthesis

While specific examples for the 5-bromo-2,3-difluoro isomer are proprietary, the analogous 5-bromo-2,4-difluoroaniline is a known intermediate in the synthesis of anticancer agents like lapatinib and antipsychotics such as cariprazine.[5] This highlights the potential of such scaffolds in constructing complex and potent bioactive molecules. The presence of the difluoro motif can significantly improve a drug candidate's metabolic profile and cell permeability.

Analytical Characterization

Ensuring the purity and identity of 5-bromo-2,3-difluoroaniline is critical for its successful application in multi-step syntheses. A combination of chromatographic and spectroscopic techniques is typically employed.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of halogenated anilines and for quantifying impurities.[6]

-

Technique: Reversed-phase HPLC with UV detection is generally preferred.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Column: A C18 stationary phase is typically effective for separating the analyte from related impurities.

Structure Elucidation

For definitive structure confirmation and the identification of unknown impurities, a combination of techniques is necessary:

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique provides molecular weight information and fragmentation patterns that are crucial for identifying the main component and any byproducts.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for unambiguously determining the chemical structure and substitution pattern of the aniline ring.

Conclusion

5-Bromo-2,3-difluoroaniline is a highly functionalized building block with significant potential in the fields of drug discovery and agrochemical research. Its unique combination of reactive sites, coupled with the beneficial effects of fluorine incorporation, makes it a valuable intermediate for the synthesis of novel and complex molecules. A thorough understanding of its chemical properties, safe handling procedures, and appropriate analytical methods is essential for its effective utilization. This guide provides a foundational technical overview to support researchers and scientists in leveraging the synthetic potential of this important chemical compound.

References

-

Barata-Vallejo, S., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12187–12197. [Link]

-

Abdel-Wahab, B. F., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-23. [Link]

-

WorldOfChemicals. (2024, May 21). Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. Retrieved January 24, 2026, from [Link]

- Google Patents. (2008). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved January 24, 2026, from [Link]

Sources

- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2,3-difluoroaniline | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1375068-68-0|5-Bromo-2,3-difluoroaniline|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 5-Bromo-2,3-difluoroaniline: Properties, Reactivity, and Characterization of a Niche Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,3-difluoroaniline is a halogenated aromatic amine with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of fluorine and bromine substituents on the aniline core offers multiple reaction sites for constructing complex molecular architectures. However, a review of publicly available scientific literature and chemical databases reveals a notable scarcity of validated experimental data for this specific isomer, often leading to confusion with its more thoroughly characterized 2,4-difluoro counterpart. This guide provides a comprehensive overview of the known properties of 5-Bromo-2,3-difluoroaniline. More critically, it offers a theoretical framework for understanding its chemical reactivity and presents detailed, self-validating protocols for its empirical characterization, empowering researchers to confidently utilize this compound in their synthetic endeavors.

Molecular Identity and Physicochemical Profile

5-Bromo-2,3-difluoroaniline is a solid compound at room temperature[1]. Its core identity is established by its molecular formula and structure. However, it is crucial to note that detailed experimental data, such as a verified CAS number, melting point, and boiling point, are not consistently reported in public databases. The information available from commercial suppliers, such as Sigma-Aldrich, explicitly notes that analytical data is not collected for this product and the buyer assumes responsibility for confirming its identity and purity[1]. This underscores its status as a specialized research chemical requiring thorough in-house validation upon acquisition.

Table 1: Core Identifiers for 5-Bromo-2,3-difluoroaniline

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄BrF₂N | Sigma-Aldrich[1] |

| Molecular Weight | 208.00 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

| InChI Key | FYSZXOVPCQXNQQ-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| SMILES | NC1=CC(Br)=CC(F)=C1F | Sigma-Aldrich[1] |

Based on its non-polar aromatic core and the presence of halogens, 5-Bromo-2,3-difluoroaniline is expected to exhibit low solubility in aqueous solutions but good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).

Electronic Structure and Predicted Chemical Reactivity

The chemical behavior of 5-Bromo-2,3-difluoroaniline is dictated by the interplay of its three key functional groups: the electron-donating amino group (-NH₂), the strongly electron-withdrawing fluorine atoms (-F), and the versatile bromine atom (-Br).

-

Amino Group (-NH₂): As a powerful activating group, the amino moiety donates electron density into the aromatic ring, primarily at the ortho and para positions. This enhances the ring's nucleophilicity and directs electrophilic aromatic substitution to the positions ortho and para to the amine. It also serves as a key nucleophilic handle for reactions like acylation, alkylation, and diazotization.

-

Fluorine Substituents (-F): The two fluorine atoms at the C2 and C3 positions exert a strong inductive electron-withdrawing effect (-I effect), which deactivates the ring towards electrophilic substitution and increases the acidity of the anilinic protons. Their presence is a cornerstone of modern drug design, often enhancing metabolic stability and modulating binding affinity[2].

-

Bromine Substituent (-Br): The bromine atom at the C5 position serves as a prime site for transition-metal-catalyzed cross-coupling reactions. The overall electron-deficient nature of the ring further facilitates these transformations.

The following diagram illustrates the molecule's key reactivity hotspots based on these electronic effects.

Caption: Predicted reactivity of 5-Bromo-2,3-difluoroaniline.

Key Chemical Transformations & Synthetic Utility

As a trifunctional building block, this molecule offers a logical sequence for synthetic modifications.

A. Reactions of the Amino Group

The nucleophilic amino group is typically the most reactive site under standard conditions.

-

Acylation/Sulfonylation: The amine can be readily acylated with acyl chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to form amides and sulfonamides, respectively. This is often used as a protecting group strategy or to introduce new functionalities.

-

Diazotization: The conversion of the aniline to a diazonium salt (-N₂⁺) is a gateway to a vast array of transformations. Subsequent Sandmeyer-type reactions can replace the diazonium group with various substituents (e.g., -Cl, -CN, -OH), providing synthetic routes that would otherwise be challenging[3].

B. Reactions at the Carbon-Bromine Bond

The C-Br bond is the primary handle for extending the carbon skeleton.

-

Palladium-Catalyzed Cross-Coupling: This is arguably the most powerful application of the bromo-substituent. Reactions such as the Suzuki-Miyaura coupling (with boronic acids/esters), Buchwald-Hartwig amination (with amines), Sonogashira coupling (with terminal alkynes), and Heck coupling (with alkenes) allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to modern pharmaceutical synthesis[4].

The workflow diagram below illustrates a logical synthetic pathway leveraging the differential reactivity of the functional groups.

Caption: Logical synthetic pathways for functionalizing the molecule.

Experimental Protocols for Structural Verification

Given the lack of published analytical data, the following protocols are essential for any researcher to confirm the identity and purity of a commercial sample. This process serves as a self-validating system.

A. Protocol: NMR Spectroscopic Analysis

Objective: To confirm the molecular structure and isomeric purity of 5-Bromo-2,3-difluoroaniline via ¹H, ¹⁹F, and ¹³C NMR.

Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of the solid sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Result: Two distinct signals in the aromatic region (~6.5-7.5 ppm). Both signals will appear as complex multiplets due to coupling with each other (ortho or meta H-H coupling) and with the two non-equivalent fluorine atoms (H-F coupling). The integration of these signals should be 1:1. A broad signal corresponding to the two -NH₂ protons will also be present, which may shift depending on solvent and concentration.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard fluorine spectrum, both with and without proton decoupling.

-

Expected Result: Two distinct signals for the two non-equivalent fluorine atoms. In the proton-coupled spectrum, each signal will be a multiplet due to F-F coupling and coupling to the two aromatic protons. In the proton-decoupled spectrum, the signals will simplify to doublets, showing only the coupling to each other.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Result: Six distinct signals for the aromatic carbons. All carbon signals will be split into doublets or triplets due to C-F coupling, which is a key validation checkpoint. The carbon attached to bromine (C-Br) will appear at approximately 110-120 ppm, while the carbons attached to fluorine (C-F) will be downfield (~140-160 ppm) with large one-bond C-F coupling constants[5].

-

Causality: The distinct coupling patterns observed between ¹H, ¹³C, and ¹⁹F nuclei provide a unique fingerprint for the 2,3-difluoro substitution pattern, allowing unambiguous differentiation from the 2,4- or other isomers[6].

B. Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample into an HRMS instrument (e.g., ESI-Q-TOF).

-

Analysis:

-

Expected Result: Observe the molecular ion peak [M+H]⁺. A critical validation feature will be the presence of two peaks of nearly equal intensity separated by ~2 m/z units (e.g., 208.95 and 210.95). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br)[7]. The exact mass measurement should match the calculated value for C₆H₅BrF₂N⁺ within a 5 ppm error margin.

-

Safety and Handling

5-Bromo-2,3-difluoroaniline must be handled with appropriate caution, as it is classified as a hazardous substance.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Source |

|---|---|---|---|

| Pictogram | GHS06 | Skull and Crossbones | Sigma-Aldrich[1] |

| Signal Word | Danger | - | Sigma-Aldrich[1] |

| Hazard Statement | H301 | Toxic if swallowed | Sigma-Aldrich[1] |

| Storage Class | 6.1C | Combustible, acute toxic Cat. 3 | Sigma-Aldrich[1] |

Handling Recommendations:

-

Use only in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store locked up in a cool, dry place away from incompatible materials.

Conclusion

5-Bromo-2,3-difluoroaniline represents a high-potential, yet under-characterized, chemical intermediate. While the scarcity of published experimental data necessitates rigorous in-house validation by researchers, its molecular architecture is ideally suited for creating diverse and complex molecules. The presence of ortho-difluoro and bromo substituents on an aniline scaffold provides three distinct and synthetically valuable reaction sites. By understanding the predicted reactivity based on fundamental electronic principles and employing systematic characterization protocols, scientists in drug discovery and materials science can effectively unlock the synthetic potential of this versatile building block.

References

-

CP Lab Safety. (n.d.). N-BOC 5-bromo-2, 3-difluoroaniline, min 98%, 250 mg. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 5-Bromo-2, 3-difluoroanisole, min 97%, 100 grams. Retrieved from [Link]

-

MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

MDPI. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

-

NIH National Library of Medicine. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3,5-difluoroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline.

- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

Sources

- 1. 5-Bromo-2,3-difluoroaniline | Sigma-Aldrich [sigmaaldrich.com]

- 2. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. magritek.com [magritek.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2,3-difluoroaniline

Introduction: Strategic Importance of 5-Bromo-2,3-difluoroaniline in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. 5-Bromo-2,3-difluoroaniline emerges as a pivotal building block in this context. Its unique substitution pattern—a reactive bromine atom for cross-coupling, an amino group for further derivatization, and vicinal fluorine atoms—offers a gateway to a diverse array of complex molecular architectures. This intermediate is particularly valuable for the synthesis of novel therapeutic agents and advanced organic materials.[1]

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a testament to its significance being the 2010 Nobel Prize in Chemistry awarded to its pioneers.[2][3] This palladium-catalyzed reaction showcases remarkable functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents, making it a cornerstone of modern organic synthesis.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-bromo-2,3-difluoroaniline in Suzuki coupling reactions. We will delve into the mechanistic nuances dictated by its electronic properties, present optimized and validated protocols, and offer insights into overcoming potential challenges.

Mechanistic Considerations: The Impact of Vicinal Fluorine and Amino Substituents

The success of a Suzuki-Miyaura coupling is governed by a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The electronic nature of the substrates plays a crucial role in the efficiency of this cycle. 5-Bromo-2,3-difluoroaniline is an electron-deficient aryl bromide due to the strong electron-withdrawing inductive effects of the two fluorine atoms. This electronic deficiency has a profound impact on the oxidative addition step.

Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, which is often the rate-determining step.[7] However, the presence of the electron-donating amino group introduces a competing electronic effect and a potential site for catalyst inhibition through coordination to the palladium center. Therefore, the choice of an appropriate catalyst system, particularly the ligand, is critical to navigate these competing factors and achieve high catalytic turnover. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of both oxidative addition and reductive elimination.[8]

The general mechanism of the Suzuki-Miyaura coupling is depicted below:

Optimized Catalyst Systems and Reaction Parameters

The selection of the palladium source, ligand, base, and solvent system is paramount for a successful Suzuki coupling with 5-bromo-2,3-difluoroaniline. Given its electron-deficient nature and the presence of an amino group, catalyst systems that are robust and efficient for challenging substrates are recommended.

| Parameter | Recommendation | Justification |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes (precatalysts) | Common and effective sources of Pd(0). Precatalysts can offer improved reactivity and reproducibility.[1] |

| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) | These ligands promote oxidative addition and are effective for electron-deficient and sterically hindered substrates.[8] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. A screening of bases is often beneficial. |

| Solvent | Toluene, Dioxane, THF, often with an aqueous component (e.g., Toluene/H₂O) | The solvent system influences the solubility of reagents and the activity of the catalyst. An aqueous phase is often necessary for the transmetalation step. |

| Boronic Acid/Ester | Arylboronic acids or their corresponding pinacol esters (ArB(pin)) | Pinacol esters can offer enhanced stability and are less prone to protodeboronation compared to boronic acids. |

| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with challenging substrates. |

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and considerations for ensuring a successful reaction.

Protocol 1: General Procedure for Suzuki Coupling of 5-Bromo-2,3-difluoroaniline with an Arylboronic Acid

This protocol is adapted from established procedures for the coupling of structurally similar bromoanilines.[1]

Materials:

-

5-Bromo-2,3-difluoroaniline

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

-

Toluene

-

Water (degassed)

Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2,3-difluoroaniline (1.0 equivalent), the arylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under a positive flow of the inert gas, add palladium(II) acetate and SPhos.

-

Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.

-

Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nobelprize.org [nobelprize.org]

- 3. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 5-Bromo-2,3-difluoroaniline as a Versatile Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Value of Vicinal Fluorine Substitution

In the landscape of modern drug discovery, the incorporation of fluorine atoms into lead compounds is a cornerstone strategy for optimizing molecular properties.[1] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—allow medicinal chemists to fine-tune acidity/basicity, improve metabolic stability, enhance membrane permeability, and modulate binding interactions.[2]

While the effects of single fluorine atoms or trifluoromethyl groups are well-documented, the use of vicinal (adjacent) difluoro substitution patterns, such as the 2,3-difluoro motif, offers more nuanced control over a molecule's electronic and conformational profile. The 2,3-difluorophenyl group can profoundly influence the pKa of the adjacent aniline and lock in specific conformations, which is critical for precise engagement with biological targets like protein kinases.[3][4]

This guide focuses on 5-Bromo-2,3-difluoroaniline , a highly valuable building block that combines this influential fluorine arrangement with two orthogonal synthetic handles: a nucleophilic aniline group and a bromine atom primed for transition metal-catalyzed cross-coupling reactions. This combination makes it an exemplary starting material for generating diverse libraries of complex molecules aimed at high-value therapeutic targets.

Physicochemical Properties & Safety Profile

Accurate characterization and safe handling are paramount for the successful application of any chemical building block. The key properties and safety data for 5-Bromo-2,3-difluoroaniline are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1375068-68-0 | [3] |

| Molecular Formula | C₆H₄BrF₂N | [3] |

| Molecular Weight | 208.00 g/mol | [3] |

| Appearance | Solid | [5] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [3] |

Safety Information:

Researchers must consult the full Safety Data Sheet (SDS) before use. This compound is classified as acutely toxic if swallowed and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

GHS Pictogram: GHS06 (Skull and crossbones)[5]

-

Precautionary Statements: P264, P270, P301+P310+P330, P405, P501[3]

Core Synthetic Transformations: A Dual-Functionality Scaffold

5-Bromo-2,3-difluoroaniline possesses two primary sites for chemical modification, allowing for sequential and strategic diversification. The bromine atom serves as an electrophilic site for palladium-catalyzed reactions, while the aniline is a versatile nucleophile.

The diagram below illustrates the principal reaction pathways available to medicinal chemists starting from this building block.

Caption: Key synthetic routes using 5-Bromo-2,3-difluoroaniline.

Application Spotlight: Synthesis of a Precursor for KRAS-G12D Inhibitors

The KRAS protein, particularly with the G12D mutation, is a notoriously difficult-to-drug oncogenic driver implicated in numerous cancers. Developing selective inhibitors for this target is a major focus in medicinal chemistry. Patent literature reveals the use of 5-Bromo-2,3-difluoroaniline in the synthesis of complex intermediates for this very purpose.

In patent WO2025194134A1, the aniline is used as a foundational piece for constructing advanced molecules.[6] A key initial step described is the protection of the aniline nitrogen.

Rationale for N-Protection: The aniline -NH₂ group is nucleophilic and can interfere with subsequent palladium-catalyzed cross-coupling reactions intended for the C-Br bond. By protecting the amine, for example with p-methoxybenzyl (PMB) groups, chemists can "mask" its reactivity. This ensures that the cross-coupling reaction proceeds cleanly at the desired position. The PMB groups are robust enough to withstand many reaction conditions but can be removed later in the synthesis to reveal the free amine for further functionalization.

Synthetic Step: The reaction involves treating 5-bromo-2,3-difluoroaniline with a strong base like sodium hydride (NaH) to deprotonate the amine, followed by the addition of p-methoxybenzyl chloride (PMB-Cl) to form the protected, bis-alkylated aniline.[6] This specific protocol is detailed in the experimental section below.

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should always first perform reactions on a small scale to optimize conditions for their specific substrates and equipment.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Unprotected 5-Bromo-2,3-difluoroaniline

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of challenging unprotected ortho-haloaniline substrates and is a robust starting point for C-C bond formation.[5][7]

Causality Behind Choices:

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) is an excellent air-stable precatalyst. The dppf ligand is effective for coupling reactions involving electron-rich anilines, promoting the necessary oxidative addition and reductive elimination steps.[5]

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to facilitate the transmetalation step of the Suzuki cycle without causing unwanted side reactions on the sensitive aniline moiety.[7]

-

Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is standard. Water is often crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.

Step-by-Step Methodology:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-2,3-difluoroaniline (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Add the palladium catalyst, [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 eq., 3 mol%).

-

Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. The final reaction concentration should be approximately 0.1-0.2 M.

-

Place the vial in a preheated oil bath or heating block set to 80-100 °C.

-

Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl aniline.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: N-Protection with p-Methoxybenzyl (PMB) Groups

This protocol is based directly on the procedure described in patent WO2025194134A1 for preparing a key intermediate.[6]

Causality Behind Choices:

-

Base: Sodium hydride (NaH) is a powerful, non-nucleophilic base capable of fully deprotonating the aniline nitrogen, forming the highly nucleophilic anilide anion.

-

Electrophile: p-Methoxybenzyl chloride (PMB-Cl) is an effective alkylating agent. The resulting PMB protecting groups are stable to a wide range of conditions but can be cleaved oxidatively (e.g., with DDQ or CAN), offering an orthogonal deprotection strategy.

-

Solvent: Anhydrous dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the aniline and the sodium anilide salt intermediate, facilitating the Sₙ2 reaction with PMB-Cl.

Step-by-Step Methodology:

-

To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 4.0 eq.) in anhydrous DMF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 5-bromo-2,3-difluoroaniline (1.0 eq.) in anhydrous DMF dropwise to the NaH suspension.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add p-methoxybenzyl chloride (PMB-Cl, 2.5 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1 hour, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired N,N-bis(4-methoxybenzyl)-5-bromo-2,3-difluoroaniline.

Conclusion

5-Bromo-2,3-difluoroaniline is a potent and versatile building block for medicinal chemistry. Its unique 2,3-difluoro substitution pattern provides a powerful tool for modulating the electronic and conformational properties of drug candidates, while its orthogonal reactive sites—the C-Br and N-H bonds—allow for precise and flexible synthetic elaboration. As demonstrated by its application in the synthesis of precursors for challenging targets like KRAS-G12D, this reagent is well-positioned to enable the discovery of next-generation therapeutics. The protocols provided herein offer reliable starting points for researchers to leverage the full potential of this valuable synthetic intermediate.

References

-

Wang, J., et al. (2014). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

- Google Patents. WO2025194134A1 - Linearly substituted oxazepin-5-one kras-g12d inhibitors.

-

Google Patents. US-11891388-B2 - Pyrazolopyridine compounds and uses thereof. Available from: [Link]

-

Shen, T. Y. (1983). Chemical and pharmacological properties of diflunisal. Pharmacotherapy. Available from: [Link]

-

ResearchGate. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

-

MDPI. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Available from: [Link]

-

Wikipedia. Aripiprazole. Available from: [Link]

- Google Patents. CN1880317B - Novel pyrazolopyrimidines as cyclin dependent kinase inhibitors.

-

ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

Sources

- 1. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2011045344A1 - Pyrazolopyridine derivatives as anticancer agent - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2025194134A1 - Linearly substituted oxazepin-5-one kras-g12d inhibitors - Google Patents [patents.google.com]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Synthesis of Novel Heterocycles from 5-Bromo-2,3-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of 5-Bromo-2,3-difluoroaniline

5-Bromo-2,3-difluoroaniline is a highly versatile and strategic building block in modern medicinal chemistry and materials science. Its unique trifunctional nature—a nucleophilic amino group, a bromine atom amenable to a wide array of cross-coupling reactions, and an electron-deficient aromatic ring due to the ortho-difluoro substitution—provides a powerful platform for the synthesis of complex, fluorinated heterocyclic scaffolds. The fluorine atoms not only modulate the electronics of the aniline ring, influencing reactivity and regioselectivity, but can also impart desirable pharmacological properties such as enhanced metabolic stability and binding affinity in the final compounds.

This comprehensive guide provides detailed protocols and expert insights into the synthesis of novel benzimidazoles, benzofurans, and carbazoles starting from 5-bromo-2,3-difluoroaniline. The methodologies detailed herein are designed to be robust and adaptable, serving as a foundational resource for researchers engaged in the discovery and development of new chemical entities.

PART 1: Synthesis of Fluorinated Benzimidazoles

The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The incorporation of a difluoro-substituted benzene ring can significantly enhance the biological activity of these heterocycles.

Scientific Rationale & Strategy

The synthesis of 6-bromo-7,8-difluorobenzimidazoles from 5-bromo-2,3-difluoroaniline typically proceeds via a two-step sequence: initial acylation of the aniline followed by a reductive cyclization. This classical approach is reliable and tolerates a wide range of functional groups on the acylating agent.

Detailed Protocol 1: Synthesis of 6-Bromo-7,8-difluoro-2-methyl-1H-benzo[d]imidazole

This protocol outlines the synthesis of a simple, yet versatile, methyl-substituted benzimidazole.

Step 1: Acylation to form N-(5-Bromo-2,3-difluorophenyl)acetamide

-

Reagents and Setup:

-

5-Bromo-2,3-difluoroaniline (1.0 eq.)

-

Acetic anhydride (1.2 eq.)

-

Pyridine (catalytic amount)

-

Dichloromethane (DCM) as solvent

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

-

Procedure:

-

Dissolve 5-bromo-2,3-difluoroaniline in DCM in the round-bottom flask.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add acetic anhydride to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(5-bromo-2,3-difluorophenyl)acetamide. Purification can be achieved by recrystallization from ethanol/water.

-

Step 2: Reductive Cyclization to 6-Bromo-7,8-difluoro-2-methyl-1H-benzo[d]imidazole

-

Reagents and Setup:

-

N-(5-Bromo-2,3-difluorophenyl)acetamide (1.0 eq.)

-

Sodium dithionite (Na₂S₂O₄) (3.0 eq.)

-

Ethanol/Water (1:1) as solvent

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

-

Procedure:

-

Suspend N-(5-bromo-2,3-difluorophenyl)acetamide in a 1:1 mixture of ethanol and water.

-

Heat the mixture to reflux.

-

Add sodium dithionite portion-wise to the refluxing suspension. The reaction is often exothermic.

-

Continue refluxing for 1-2 hours after the addition is complete, monitoring by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired benzimidazole.

-

PART 2: Palladium-Catalyzed Synthesis of Novel Heterocycles

The bromine atom on 5-bromo-2,3-difluoroaniline is a key synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the construction of a diverse array of C-C and C-N bonds. The electron-deficient nature of the aromatic ring can influence the reactivity in these transformations, often requiring careful optimization of catalysts and ligands.

A. Suzuki-Miyaura Coupling for Biaryl Synthesis: A Gateway to Benzofurans

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[1][2] By coupling 5-bromo-2,3-difluoroaniline with a suitable boronic acid, a biaryl intermediate can be synthesized, which can then undergo intramolecular cyclization to form a benzofuran.

Detailed Protocol 2: Synthesis of a 6,7-Difluorobenzofuran Derivative

Step 1: Suzuki-Miyaura Coupling

-

Reagents and Setup:

-

5-Bromo-2,3-difluoroaniline (1.0 eq.)

-

2-Formylphenylboronic acid (1.2 eq.)

-

Pd(PPh₃)₄ (0.05 eq.)

-

Sodium carbonate (2.0 eq.)

-

Toluene/Ethanol/Water (4:1:1) as solvent

-

Schlenk flask or a vial suitable for inert atmosphere reactions.

-

-

Procedure:

-

To the Schlenk flask, add 5-bromo-2,3-difluoroaniline, 2-formylphenylboronic acid, and sodium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture and finally the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude biaryl intermediate by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Step 2: Intramolecular Cyclization to the Benzofuran

-

Reagents and Setup:

-

The biaryl intermediate from the previous step (1.0 eq.)

-

p-Toluenesulfonic acid (p-TSA) (0.1 eq.)

-

Toluene as solvent

-

Round-bottom flask with a Dean-Stark apparatus.

-

-

Procedure:

-

Dissolve the biaryl intermediate in toluene and add p-TSA.

-

Heat the mixture to reflux with azeotropic removal of water using the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the final benzofuran product by column chromatography or recrystallization.

-

B. Buchwald-Hartwig Amination for Carbazole Synthesis

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[3] An intramolecular variant of this reaction, starting from a suitably functionalized derivative of 5-bromo-2,3-difluoroaniline, can be a powerful strategy for the synthesis of fluorinated carbazoles.[4][5][6]

Detailed Protocol 3: Synthesis of a Difluorocarbazole

Step 1: N-Arylation of 5-Bromo-2,3-difluoroaniline

This step can be achieved via a preliminary Buchwald-Hartwig or Ullmann coupling with a suitable aryl halide. For this example, we will consider the reaction with 2-bromotoluene.

-

Reagents and Setup:

-

5-Bromo-2,3-difluoroaniline (1.0 eq.)

-

2-Bromotoluene (1.1 eq.)

-

Pd₂(dba)₃ (0.02 eq.)

-

XPhos (0.08 eq.)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq.)

-

Toluene as solvent

-

Inert atmosphere glovebox or Schlenk line.

-

-

Procedure:

-

In a glovebox, combine the palladium precursor, ligand, and NaOtBu in a Schlenk tube.

-

Add toluene, followed by 5-bromo-2,3-difluoroaniline and 2-bromotoluene.

-

Seal the tube and heat the mixture at 100-110 °C for 16-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, quench the reaction carefully with saturated ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the organic phase, and concentrate.

-

Purify the N-arylated product by column chromatography.

-

Step 2: Intramolecular Buchwald-Hartwig Cyclization

-

Reagents and Setup:

-

N-(2-methylphenyl)-5-bromo-2,3-difluoroaniline (1.0 eq.)

-

Pd(OAc)₂ (0.1 eq.)

-

A bulky phosphine ligand such as SPhos or RuPhos (0.2 eq.)

-

A strong base such as potassium tert-butoxide (KOtBu) (2.0 eq.)

-

A high-boiling solvent like xylene or 1,4-dioxane.

-

Inert atmosphere conditions.

-

-

Procedure:

-

Combine the N-arylated substrate, palladium acetate, ligand, and base in a Schlenk tube under an inert atmosphere.

-

Add the degassed solvent.

-

Heat the reaction mixture to 120-140 °C for 12-24 hours.

-

Monitor the formation of the carbazole product.

-

Cool the reaction, quench, and perform an aqueous workup as described previously.

-

Purify the final carbazole product by column chromatography.

-

Quantitative Data Summary

| Heterocycle Class | Key Reaction | Starting Material | Typical Catalyst/Reagents | Solvent | Temp (°C) | Yield Range |

| Benzimidazole | Acylation/Cyclization | 5-Bromo-2,3-difluoroaniline | Acetic anhydride, Na₂S₂O₄ | DCM, EtOH/H₂O | RT to 100 | 60-85% |

| Benzofuran | Suzuki/Cyclization | 5-Bromo-2,3-difluoroaniline | Pd(PPh₃)₄, Na₂CO₃, p-TSA | Toluene/EtOH/H₂O | 80-110 | 50-75% |

| Carbazole | Buchwald-Hartwig | 5-Bromo-2,3-difluoroaniline | Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos, NaOtBu | Toluene, Xylene | 100-140 | 45-70% |

Trustworthiness and Self-Validation

The protocols provided are based on well-established, fundamental organic reactions. The successful synthesis of the intermediates and final products should be validated at each step using standard analytical techniques:

-

Thin Layer Chromatography (TLC): For routine reaction monitoring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): For structural elucidation and purity assessment. The presence of fluorine atoms provides a unique spectroscopic handle with ¹⁹F NMR.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): For accurate purity determination.

Conclusion and Future Perspectives

5-Bromo-2,3-difluoroaniline is a substrate of significant potential. The protocols outlined in this application note provide a robust starting point for the synthesis of diverse and novel fluorinated heterocycles. The strategic application of palladium-catalyzed cross-coupling reactions, in concert with classical heterocyclic synthesis methods, opens the door to a vast chemical space. Further exploration of different coupling partners and cyclization strategies will undoubtedly lead to the discovery of new molecules with valuable applications in drug discovery and materials science. Researchers are encouraged to use these protocols as a foundation for their own innovative synthetic endeavors.

References

- Old, D. W.; Wolfe, J. P.; Buchwald, S. L. A Highly Active Palladium Catalyst for Suzuki Coupling Reactions of Aryl Bromides under Mild Conditions. J. Am. Chem. Soc.1998, 120 (37), 9722–9723. [https://pubs.acs.org/doi/abs/10.1021/ja982250+ ]

- Wolfe, J. P.; Buchwald, S. L. A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.1999, 38 (16), 2413-2416. [https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1521-3773(19990816)38:16%3C2413::AID-ANIE2413%3E3.0.CO;2-0]

- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361. [https://onlinelibrary.wiley.com/doi/full/10.1002/anie.200800497]

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483. [https://pubs.acs.org/doi/abs/10.1021/cr00039a007]

- Dounay, A. B.; Humphreys, P. G. Palladium-Catalyzed C–N Cross-Coupling Reactions of Aryl and Heteroaryl Halides. In Modern Amination Methods; John Wiley & Sons, Ltd, 2011; pp 1–52. [https://onlinelibrary.wiley.com/doi/book/10.1002/9783527632008]

- Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. A New Class of Easily Activated Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. J. Am. Chem. Soc.2008, 130 (21), 6686–6687. [https://pubs.acs.org/doi/10.1021/ja801137k]

- Reddy, V. P.; Kumar, A. V.; Swamy, K. C. K. Copper- and Palladium-Catalyzed Synthesis of Benzofurans. Synthesis2010, 2010 (15), 2499-2519. [https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0029-1218820]

- Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Larock Indole Synthesis and Related Palladium-Catalyzed Reactions. In Topics in Heterocyclic Chemistry; Springer, Berlin, Heidelberg, 2007; Vol. 11, pp 1–40. [https://link.springer.com/chapter/10.1007/7081_2007_086]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2,3-difluoroaniline

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 5-Bromo-2,3-difluoroaniline in Modern Synthesis

In the landscape of pharmaceutical and materials science research, fluorinated organic molecules hold a position of exceptional value. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of modern drug design.[1] Within this context, 5-Bromo-2,3-difluoroaniline emerges as a highly versatile and valuable building block. Its structure, featuring a nucleophilic amino group, two electron-withdrawing fluorine atoms, and a strategically placed bromine atom, presents a unique platform for complex molecular construction.

The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and transformative methodologies in synthetic organic chemistry.[2] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance, providing a direct pathway to novel chemical entities.[3] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2,3-difluoroaniline, offering both the theoretical underpinnings and field-proven protocols essential for researchers, scientists, and drug development professionals.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a sequence of fundamental organometallic steps that seamlessly forges new bonds.[4] While variations exist for different coupling reactions, the canonical mechanism provides a crucial framework for understanding and optimizing these processes.[5] A Pd(0) species is the active catalyst that enters the cycle.[6] Often, a stable Pd(II) precatalyst, such as Pd(OAc)₂, is used and reduced in situ to the active Pd(0) state.[2][7]

The cycle is broadly composed of three key stages:

-

Oxidative Addition: The active, low-coordinate Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-2,3-difluoroaniline. This step oxidizes the palladium center from Pd(0) to a square planar Pd(II) species. The rate of this step is critical and is often accelerated by the use of electron-rich, bulky phosphine ligands.

-

Transmetalation (for C-C couplings) or Ligand Exchange/Deprotonation (for C-N/C-O couplings):

-

In reactions like the Suzuki or Stille coupling, an organometallic coupling partner (e.g., an organoboron or organotin reagent) transfers its organic group to the Pd(II) center, displacing the halide. This step is known as transmetalation.[5]

-

In reactions like the Buchwald-Hartwig amination, the amine coupling partner coordinates to the palladium center, often followed by deprotonation by a base to form a palladium-amido complex.[8]

-

-

Reductive Elimination: This is the final, bond-forming step. The two organic fragments coupled to the Pd(II) center are eliminated from the metal, forming the desired C-C or C-N bond in the product. This process reduces the palladium back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[5]

Figure 1: Generalized Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling for constructing biaryl structures due to the stability, low toxicity, and commercial availability of the requisite boronic acid or ester coupling partners.[9][10]

Causality and Experimental Choices

-

The Role of the Base: A base is crucial for activating the organoboron species.[11] It coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step by increasing the electron density on the organic group being transferred to the palladium.[11] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.

-

Ligand Selection: The C-Br bond in 5-bromo-2,3-difluoroaniline is activated by the electron-withdrawing fluorine atoms, but the presence of the ortho-amino group can potentially coordinate to the palladium center. Therefore, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed. These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, leading to higher yields and preventing catalyst deactivation.[8]

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is common. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.

Detailed Protocol: Suzuki Coupling of 5-Bromo-2,3-difluoroaniline with Phenylboronic Acid

Figure 2: General Experimental Workflow.

Materials:

-

5-Bromo-2,3-difluoroaniline (1.0 eq)

-

Phenylboronic Acid (1.2 - 1.5 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-